Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

Organic synthesis Quality control Building block procurement

Multi-step syntheses often fail due to premature ester hydrolysis or lack of orthogonal protection. Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate solves this with dual acid-labile tert-butyl esters that resist nucleophilic attack and base-catalyzed hydrolysis 100-1000× better than methyl/ethyl esters. • ≥97% purity ensures reproducible yields in Gewald/Knoevenagel cyclocondensations. • XLogP3=1.4 enhances lipophilicity for membrane-permeable intermediates. • Orthogonal deprotection enables sequential elaboration after heterocycle formation. Bulk stock available for immediate global dispatch.

Molecular Formula C15H24N2O5
Molecular Weight 312.36 g/mol
Cat. No. B8092156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate
Molecular FormulaC15H24N2O5
Molecular Weight312.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(=O)CC#N
InChIInChI=1S/C15H24N2O5/c1-14(2,3)21-12(19)9-17(11(18)7-8-16)10-13(20)22-15(4,5)6/h7,9-10H2,1-6H3
InChIKeyBZVDRQPKXANNMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate Overview


Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate (CAS: 1209379-68-9) is a specialized organic building block characterized by a reactive cyanoacetyl group flanked by two tert-butyl ester-protected carboxylates [1]. This structural motif places it within the broader class of N-cyanoacetyl derivatives, which serve as versatile intermediates in the construction of heterocyclic systems and peptide mimetics . The compound's dual tert-butyl esters provide steric protection and orthogonal deprotection capability under acidic conditions, distinguishing it from simpler ester analogs in multi-step synthetic sequences [1].

1
Orthogonal protection strategy: acid-labile tert-butyl esters enable selective deprotection in multi-step sequences.
2
Steric shielding may support stability under basic/nucleophilic conditions where simpler esters hydrolyze.
3
Distinct from diethyl or unsubstituted cyanoacetamides; suited for convergent heterocyclic synthesis.

Why Generic Cyanoacetyl Building Blocks Fail


The cyanoacetyl moiety is a powerful synthon for the construction of diverse heterocyclic scaffolds, including pyridines, pyrimidines, and coumarins, through reactions such as the Gewald and Knoevenagel condensations [1]. However, the utility of a given cyanoacetyl derivative is critically dependent on its protective group strategy and steric profile. Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate possesses two tert-butyl esters that confer both enhanced lipophilicity (calculated XLogP3-AA = 1.4 [2]) and acid-labile protection, allowing for selective deprotection in the presence of other base-labile groups . In contrast, the diethyl ester analog (Diethyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate) lacks this orthogonal stability, while simpler cyanoacetamides offer no carboxylate handles for further derivatization. Generic substitution would therefore compromise synthetic efficiency, orthogonal protection, and overall yield in multi-step sequences where steric shielding or specific deprotection conditions are required.

Ester analog Diethyl ester lacks orthogonal stability; acid sensitivity may shift deprotection selectivity and reduce yield.
Handle loss Cyanoacetamides offer no carboxylate handles, limiting fragment elaboration and convergent strategy options.
Steric context Generic substitution may not replicate steric protection; multi-step sequences could see altered reactivity.

Quantitative Differentiation Evidence


Purity Specification: Di-tert-butyl vs. Diethyl Ester

The commercial di-tert-butyl ester is offered with a certified minimum purity of 97% (AKSci) or 96% (Fluorochem) . In contrast, the diethyl analog is available but with no explicit purity specification listed, indicating a lower level of analytical characterization for this comparator . This difference in documented purity assurance is critical for procurement decisions in reproducible synthesis.

Purity Specification
Data to verify
97% (AKSci) / 96% (Fluorochem) vs. unspecified for diethyl analog
Supports procurement confidence and reproducibility assessment
No specification reported for comparator; verify current lot
Organic synthesis Quality control Building block procurement

Lipophilicity: tert-Butyl vs. Ethyl Esters

The calculated XLogP3-AA for Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate is 1.4 [1]. For the corresponding diethyl ester analog, the predicted XLogP3-AA is substantially lower at -0.2 [2]. This quantitative difference in lipophilicity directly impacts solubility profiles and membrane permeability in cell-based assays, as well as chromatographic behavior during purification.

Lipophilicity (XLogP3-AA)
Reported
1.4 vs. -0.2 (Δ = 1.6)
May impact solubility, purification, and assay partitioning behavior
Computed values; experimental validation recommended
Medicinal chemistry Lipophilicity Structure-property relationships

Synthetic Handles: tert-Butyl Esters vs. Cyanoacetamides

Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate possesses two tert-butyl ester groups, providing two additional reactive sites for orthogonal deprotection and subsequent functionalization (e.g., amide coupling, ester hydrolysis) . In contrast, simpler cyanoacetyl building blocks, such as cyanoacetamide or N-alkyl cyanoacetamides, offer no such carboxylate handles, limiting their utility to only the cyanoacetyl reactive center [1]. This difference in functional group count (three reactive centers vs. one) directly translates to greater synthetic versatility and higher fragment elaboration potential.

Reactive Centers
Class-level
3 (cyano, two tert-butyl esters) vs. 1 (cyanoacetamide)
Enables more convergent synthetic strategies and fragment elaboration
Based on structural analysis; reactivity context-dependent
Building block diversity Synthetic handles Fragment elaboration

Hydrolytic Stability: tert-Butyl Esters vs. Simple Esters

The tert-butyl ester groups in the target compound provide significant steric shielding, which can suppress unwanted nucleophilic attack at the carbonyl carbon under basic conditions . Methyl and ethyl esters, lacking this steric bulk, are substantially more prone to hydrolysis or transesterification. While quantitative hydrolytic half-life data for this specific compound are not publicly available, extensive literature on tert-butyl esters demonstrates their rate of base-catalyzed hydrolysis is typically 10^2 to 10^3 times slower than that of methyl or ethyl esters under comparable conditions [1].

Hydrolytic Stability
Class-level
~100–1000× slower base-catalyzed hydrolysis than methyl/ethyl esters
Broader reaction compatibility under basic/nucleophilic conditions
Class inference from protecting group literature; specific compound data to verify
Protecting group chemistry Hydrolytic stability Reaction compatibility

Optimal Application Scenarios


Orthogonally Protected Heterocyclic Libraries

Given its dual tert-butyl ester protection (documented purity ≥96%) and the presence of a reactive cyanoacetyl moiety, this compound is ideally suited for the construction of diverse heterocyclic scaffolds (e.g., pyridines, pyrimidines, coumarins) where the esters must remain intact during base-mediated cyclocondensations. The documented purity ensures reproducible yields, while the orthogonal protection allows for subsequent selective deprotection and elaboration [1].

Lipophilic Peptide Mimetics and Prodrugs

The calculated XLogP3-AA of 1.4 [1] confers a 40-fold increase in lipophilicity compared to the diethyl ester analog. This property makes the di-tert-butyl ester a superior choice for synthesizing membrane-permeable peptide mimetics or for creating ester-based prodrugs where enhanced passive diffusion is desired. The tert-butyl esters also provide a controlled release mechanism upon exposure to acidic environments (e.g., endosomal compartments) .

Multi-Step Convergent Synthesis

With three distinct reactive centers (cyano group and two tert-butyl esters) [1], this building block offers greater synthetic versatility than simpler cyanoacetamides. It is particularly valuable in convergent synthetic strategies where the cyanoacetyl group can be used to form a central heterocycle, and the liberated carboxylates (after deprotection) can be coupled to other fragments, thereby reducing the overall step count and increasing synthetic efficiency .

Enhanced Stability Under Basic Conditions

The steric bulk of the tert-butyl esters confers significantly improved stability against nucleophilic attack and base-catalyzed hydrolysis compared to methyl or ethyl esters (estimated 100- to 1000-fold slower) [1]. This property is critical in synthetic sequences that involve strong nucleophiles or basic media (e.g., amidations, alkylations) where the integrity of the ester protecting groups must be maintained until a later stage .

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Orthogonal tert-butyl ester protection
Deprotection selectivity and yield reproducibility
Lipophilic peptide mimetics
Higher calculated lipophilicity (Δ LogP 1.6)
Cell permeability assay or chromatographic behavior
Multi-step convergent synthesis
Multiple reactive centers (cyano + two esters)
Derivatization efficiency and step reduction
Reactions under basic conditions
Reported hydrolytic stability of tert-butyl esters
Yield in presence of nucleophiles or base

Technical Documentation Hub

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